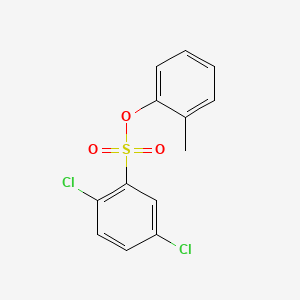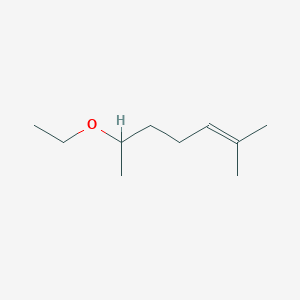![molecular formula C10H17NO4 B14381815 6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonane CAS No. 90017-91-7](/img/structure/B14381815.png)
6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[44]nonane is an organic compound characterized by a spirocyclic structure with a nitromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonane typically involves the condensation of aliphatic compounds and lactones. One common method starts with the condensation of two molecules of a lactone in the presence of sodium ethoxide to form a dilactone. This dilactone is then converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide. Finally, the resulting acid undergoes decarboxylation by refluxing with water or a dilute mineral acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitromethyl group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Amine derivatives.
Substitution: Various substituted spiro compounds depending on the nucleophile used.
科学的研究の応用
6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research into its potential as a pharmaceutical intermediate or active compound.
Industry: Possible use in the development of new materials, such as polymers or catalysts
作用機序
The mechanism of action of 6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonane involves its interaction with molecular targets through its nitromethyl group. The nitro group can participate in various chemical reactions, such as nucleophilic substitution or reduction, leading to the formation of different products. These reactions can affect biological pathways and molecular targets, making the compound useful in research and potential therapeutic applications .
類似化合物との比較
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: A similar spiro compound without the nitromethyl group.
1,6-Dithia-4,9-diazaspiro[4.4]nonane-3,8-dione: A spiro compound with sulfur and nitrogen atoms in the ring structure.
Uniqueness
6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4The presence of the nitro group allows for a wider range of chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
90017-91-7 |
|---|---|
分子式 |
C10H17NO4 |
分子量 |
215.25 g/mol |
IUPAC名 |
9,9-dimethyl-7-(nitromethyl)-1,4-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C10H17NO4/c1-9(2)5-8(7-11(12)13)6-10(9)14-3-4-15-10/h8H,3-7H2,1-2H3 |
InChIキー |
KANKIIZBSNGIDM-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CC12OCCO2)C[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Ethoxy-2-methyl-N-[4-(trifluoromethyl)phenyl]aniline](/img/structure/B14381736.png)
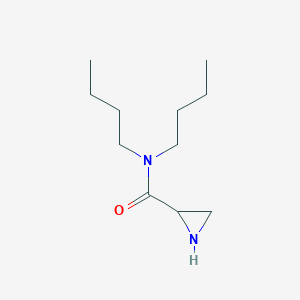
![(1E)-4-(Benzyloxy)-N-[3-(benzyloxy)propyl]butan-1-imine](/img/structure/B14381744.png)
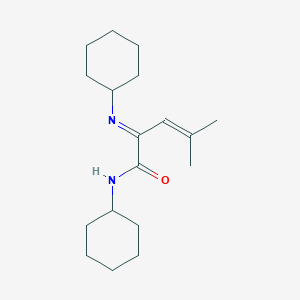
![1-[4-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14381756.png)
![(Bicyclo[4.1.0]heptan-7-ylidene)acetic acid](/img/structure/B14381763.png)

![2-[(3-Methylbutyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14381772.png)
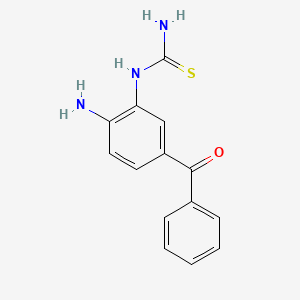
![Bis(diphenylmethyl) [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14381778.png)
![2-[N'-[3-[[amino-(diaminomethylideneamino)methylidene]amino]propyl]carbamimidoyl]-1,3-diphenylguanidine](/img/structure/B14381779.png)
